5-Iodo-2,2-dimethyl-2H,4H-1,3-dioxin-4-one
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Overview
Description
5-Iodo-2,2-dimethyl-2H,4H-1,3-dioxin-4-one is a chemical compound that belongs to the class of dioxin derivatives It is characterized by the presence of an iodine atom at the 5th position and two methyl groups at the 2nd position of the dioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2,2-dimethyl-2H,4H-1,3-dioxin-4-one typically involves the iodination of 2,2-dimethyl-2H,4H-1,3-dioxin-4-one. This can be achieved through the reaction of 2,2-dimethyl-2H,4H-1,3-dioxin-4-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine and oxidizing agents.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2,2-dimethyl-2H,4H-1,3-dioxin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted dioxin derivatives.
Oxidation Reactions: Products include oxides and other higher oxidation state compounds.
Reduction Reactions: Products include hydrogenated dioxin derivatives.
Scientific Research Applications
5-Iodo-2,2-dimethyl-2H,4H-1,3-dioxin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its reactive iodine atom.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Iodo-2,2-dimethyl-2H,4H-1,3-dioxin-4-one involves its interaction with various molecular targets. The iodine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2H,4H-1,3-dioxin-4-one: Lacks the iodine atom, making it less reactive in substitution reactions.
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: Contains an additional methyl group, altering its steric and electronic properties.
5-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one: Contains a hydroxyl group instead of an iodine atom, leading to different reactivity and applications.
Uniqueness
5-Iodo-2,2-dimethyl-2H,4H-1,3-dioxin-4-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for various applications in scientific research. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for further study.
Properties
CAS No. |
110168-70-2 |
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Molecular Formula |
C6H7IO3 |
Molecular Weight |
254.02 g/mol |
IUPAC Name |
5-iodo-2,2-dimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C6H7IO3/c1-6(2)9-3-4(7)5(8)10-6/h3H,1-2H3 |
InChI Key |
VHCPIYZCINPHFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC=C(C(=O)O1)I)C |
Origin of Product |
United States |
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